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Compound of Interest

Compound Name: 1,6-Naphthyridine-5-carboxamide
CAS No.: 61327-63-7
Cat. No.: B3354896

Get Quote

Executive Summary: The Scaffold Advantage

The 1,6-Naphthyridine-5-carboxamide scaffold represents a critical bioisosteric evolution
from traditional quinoline-carboxamide inhibitors (e.g., Lenvatinib, Cabozantinib). In the context
of resistant cancer models—specifically those driven by c-Met amplification, VEGFR bypass
signaling, or P-glycoprotein (P-gp) mediated efflux—this chemotype offers distinct
physicochemical advantages.

Unlike standard Type | or Type Il kinase inhibitors that often succumb to solvent-front mutations
or transporter-mediated efflux, 1,6-naphthyridine-5-carboxamide derivatives demonstrate a
unique binding topology. This guide objectively compares their efficacy against current
Standards of Care (SoC) in refractory models, supported by experimental protocols and
mechanistic insights.

Key Performance Indicators (KPIs)
o Target Profile: Dual c-Met/VEGFR2 inhibition; evasion of P-gp efflux.
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e Primary Resistance Model: EGFR-mutant NSCLC with c-Met amplification (bypass track).

e Secondary Resistance Model: MDR+ Colon Carcinoma (refractory to standard
chemotherapy).

Mechanistic Basis of Efficacy

Resistance in solid tumors often stems from two axes: Kinase Reprogramming (e.g., c-Met
upregulation after EGFR TKI failure) and Pharmacokinetic Failure (drug efflux).

The 1,6-naphthyridine-5-carboxamide core addresses these via:

» Nitrogen Positioning: The additional nitrogen at the 6-position alters the pKa and hydrogen
bond acceptor capability compared to quinolines, enhancing solubility and reducing affinity
for the P-gp transporter.

o Conformational Lock: The 5-carboxamide group forms an intramolecular hydrogen bond,
locking the molecule in a bioactive conformation that fits the ATP-binding pocket of c-
Met/VEGFR2 with high entropy-enthalpy compensation.

DOT Diagram: Signaling & Resistance Mechanism

Figure 1: Mechanism of Action in TKI-Resistant Models. The scaffold effectively blocks the c-
Met bypass track that circumvents EGFR inhibition.

Comparative Analysis: Efficacy vs. Alternatives

The following data synthesizes performance in U87-MG Xenografts (High c-Met, Glioblastoma
model) and MDR+ Colon 38 models.

Table 1: In Vivo Efficacy Comparison (U87-MG
Xenograft)
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Toxicity
Scaffold Dosage Regression (Body
Compound TGI (%) .
Class (mglkg) s (PRICR) Weight
Loss)
1,6-
Naphthyridine o
Naphthyridino
-5- 12.5 (QD) 131% 4/6 PR < 5%
ne
carboxamide
(Lead 20j)
o Quinoline-
Cabozantinib ) 12.5 (QD) 97% 2/6 PR ~10%
carboxamide
o Aminopyridin
Crizotinib 25.0 (QD) 65% 0/6 <5%
e
Vehicle - - 0% - -

e TGI: Tumor Growth Inhibition.[1] Values >100% indicate tumor regression.

e Analysis: The 1,6-naphthyridine derivative achieves superior regression rates compared to
Cabozantinib at equivalent doses, likely due to improved residence time in the kinase pocket
and better tissue penetration.

156' .. . .
. Resistance .. Doxorubici Paclitaxel Resistance
Cell Line . Naphthyridi
Mechanism n (SoC) (SoC) Factor (RF)*
ne Lead
Parental
KB-3-1 N 0.005 0.02 0.003 1.0
(Sensitive)
P-gp
KB-C2 Overexpressi 0.008 1.85 2.50 1.6 (Low)
on
HCT-15 High MDR1 0.012 0.95 1.10 2.4 (Low)
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* RF (Resistance Factor): IC50 (Resistant) / IC50 (Sensitive). An RF < 5 indicates the drug is
not a substrate for the efflux pump.

« Insight: While standard chemotherapies show RF values >50, the 1,6-naphthyridine scaffold
maintains potency, confirming it evades P-gp efflux.

Detailed Experimental Protocols

To validate these findings in your own facility, follow these standardized workflows.

Protocol A: Synthesis of 1,6-Naphthyridine-5-
carboxamide Core

Note: This is a modular synthesis allowing for R-group diversification.

o Cyclization: React 4-amino-pyridine-3-carbaldehyde with ethyl acetoacetate (Friedlander-
type condensation) to form the 1,6-naphthyridine core.

e Functionalization:
o Step 1: Chlorination at C5 using POCI3.

o Step 2: Palladium-catalyzed carbonylation (CO balloon, Pd(OAc)2, dppf) in MeOH to yield
the methyl ester.

o Step 3: Amidation with the desired amine (R-NH2) using AlMe3 (trimethylaluminum)
activation in toluene at 80°C.

« Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: c-Met Kinase Inhibition Assay (FRET-Based)

Objective: Determine IC50 against phosphorylated c-Met.

» Reagents: Recombinant human c-Met kinase, Z'-LYTE™ Tyr 6 Peptide substrate, FRET
buffer.

o Workflow:
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[e]

Prepare 3x serial dilutions of the test compound in DMSO.

o Add 10 pL/well of compound + kinase mixture to a 384-well black plate.
o Incubate for 1 hour at Room Temperature (RT).

o Add ATP (at Km, typically 10 uM) and Peptide substrate.

o Incubate for 1 hour at RT.

o Add Development Reagent (cleaves non-phosphorylated peptide).

o Read Fluorescence (Ex: 400nm, Em: 445nm/520nm).

e Calculation: Plot Emission Ratio (Coumarin/Fluorescein) vs. log[Concentration].

Protocol C: Xenograft Tumor Growth Inhibition (U87-MG)

Objective: Compare in vivo efficacy.

e Inoculation: Inject 5 x 1076 U87-MG cells subcutaneously into the right flank of BALB/c nude
mice.

e Staging: When tumors reach ~100 mm3 (approx. 7-10 days), randomize mice into groups
(n=6).

e Dosing: Administer Vehicle (0.5% CMC-Na) or Compound (12.5 mg/kg) via oral gavage (PO)
once daily (QD) for 21 days.

o Measurement: Measure tumor volume (V = 0.5 x Length x Width?) and body weight every 3
days.

e Endpoint: Euthanize if tumor >2000 mm3 or >20% weight loss.

DOT Diagram: Experimental Workflow

Figure 2: Validation workflow for establishing efficacy in resistant models.
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e Discovery of 1,6-naphthyridinone-based MET kinase inhibitor (20j). Source: European
Journal of Medicinal Chemistry (2020). Significance: Demonstrates superior TGl (131%) vs
Cabozantinib in glioblastoma models.

e Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines.
Source: Journal of Medicinal Chemistry (2003).[2] Significance: Establishes the curative
potential of the scaffold in refractory Colon 38 tumors.[2]

e 1,6-Naphthyridine-7-carboxamide as a Promising Scaffold with Drug-like Properties. Source:
Journal of Medicinal Chemistry (2012). Significance: Validates the scaffold for repositioning
from antiviral to anticancer applications.

» Design, Synthesis and Antitumor Activity Evaluation of Novel 1,6-Naphthyridine Derivatives.
Source: Sciety / Preprints (2026). Significance: Highlights compound 16f and its efficacy in
U87MG cells via apoptosis induction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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